

Ethyl 6-ethynylpicolinate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-ethynylpicolinate*

Cat. No.: *B1510287*

[Get Quote](#)

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

Ethyl 6-ethynylpicolinate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring functionalized with both an ethyl ester and an ethynyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a powerful tool for creating diverse molecular libraries.^[1] This guide aims to provide a comprehensive overview of **Ethyl 6-ethynylpicolinate**, detailing its chemical and physical properties, established synthesis protocols, and its burgeoning applications in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ethyl 6-ethynylpicolinate** is crucial for its effective use in research and development. The following table summarizes its key characteristics.

Property	Value	Source
CAS Number	1379302-65-4	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2]
Molecular Weight	175.18 g/mol	[2]
Purity	≥95-98% (commercially available)	[2] [3]
Synonyms	2-Pyridinecarboxylic acid, 6-ethynyl-, ethyl ester	[2]
SMILES	C#CC1=NC(=CC=C1)C(=O)O CC	[2]
Topological Polar Surface Area (TPSA)	39.19 Å ²	[2]
logP	1.2396	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	2	[2]

Synthesis Protocols

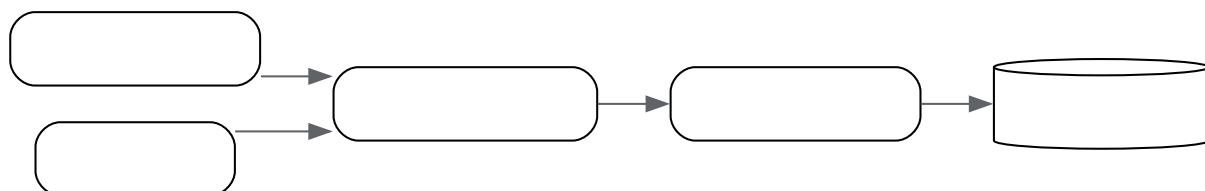
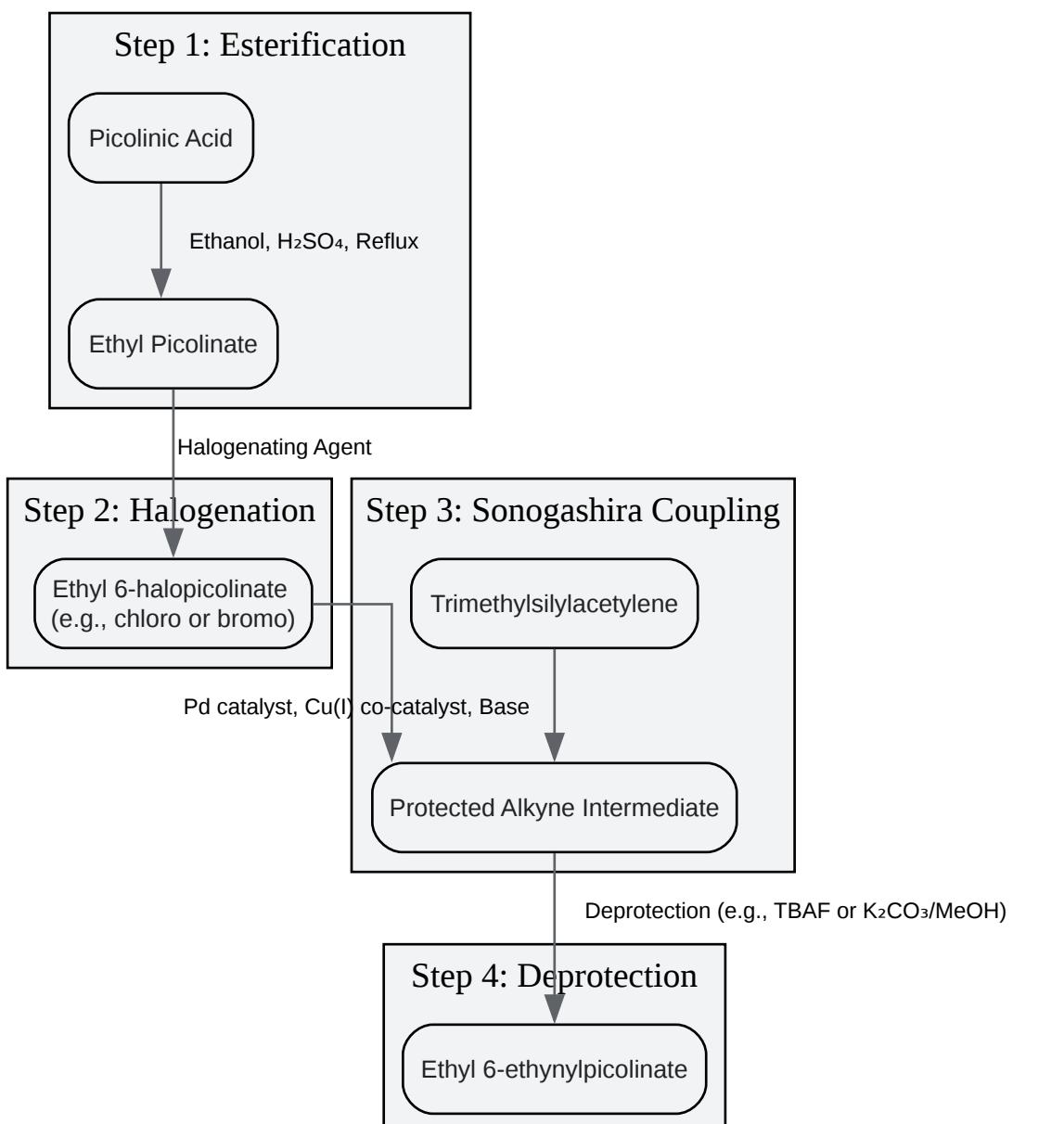
The synthesis of **Ethyl 6-ethynylpicolinate** typically involves a multi-step process, starting from more readily available picolinic acid derivatives. A common synthetic route involves the introduction of the ethynyl group via a Sonogashira coupling reaction with a suitable alkyne source. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for **Ethyl 6-ethynylpicolinate** is not readily found in the provided search results, a generalizable workflow can be inferred from standard organic chemistry principles and related transformations.

Generalized Synthesis Workflow

A plausible synthetic strategy would begin with a halogenated precursor, such as Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[\[6\]](#)[\[7\]](#) This precursor would then undergo a

palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.

Step 1: Esterification of Picolinic Acid



The synthesis often commences with the esterification of picolinic acid to yield ethyl picolinate. This is a standard reaction where picolinic acid is refluxed with anhydrous ethanol in the presence of a strong acid catalyst like sulfuric acid.[\[8\]](#)

Step 2: Halogenation of the Pyridine Ring

The next step would involve the selective halogenation of the pyridine ring at the 6-position to produce a precursor like Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.[\[6\]](#)[\[7\]](#)

Step 3: Sonogashira Coupling

The crucial introduction of the ethynyl group is achieved through a Sonogashira coupling. This reaction involves the coupling of the halogenated ethyl picolinate with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be subsequently removed under mild conditions to yield the desired **Ethyl 6-ethynylpicolinate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Ethyl 6-ethynylpicolinate [klamar-cn.com]
- 5. 1379302-65-4 Cas No. | Ethyl 6-ethynylpicolinate | Apollo [store.apolloscientific.co.uk]
- 6. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 6-ethynylpicolinate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1510287#ethyl-6-ethynylpicolinate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com